Cas no 1281154-30-0 (N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)

N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide
- AKOS034657641
- N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 1281154-30-0
- Z890035584
- EN300-26622886
-
- インチ: 1S/C18H21ClN2O2/c1-2-9-21-10-6-13(7-11-21)18(22)20-16-8-12-23-17-14(16)4-3-5-15(17)19/h1,3-5,13,16H,6-12H2,(H,20,22)
- InChIKey: DNQIDTZSUINGAG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2=C1OCCC2NC(C1CCN(CC#C)CC1)=O
計算された属性
- せいみつぶんしりょう: 332.1291556g/mol
- どういたいしつりょう: 332.1291556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622886-0.05g |
N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
1281154-30-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 関連文献
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamideに関する追加情報
N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: A Comprehensive Overview
The compound with CAS No. 1281154-30-0, named N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its complex structure, which includes a benzopyran core, a piperidine ring, and an alkynyl substituent. The presence of these structural elements makes it a subject of interest in both academic and industrial settings.
Recent studies have highlighted the importance of benzopyran derivatives in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The chloro-substituted benzopyran moiety in this compound adds further complexity to its reactivity and pharmacological properties. Researchers have explored the influence of halogen substitution on the electronic properties of aromatic systems, which can significantly affect the molecule's interaction with biological targets.
The piperidine ring in the structure is another key feature, contributing to the molecule's flexibility and ability to form hydrogen bonds. Piperidine derivatives are widely studied for their role in peptide synthesis and as scaffolds for bioactive compounds. The carboxamide group attached to the piperidine ring enhances its ability to participate in amide bonds, which are crucial in many biochemical processes.
The propargyl group (propargyl substituent) introduces alkyne functionality into the molecule, which is known for its unique reactivity in organic synthesis. This group can undergo various transformations, such as cycloadditions or nucleophilic additions, making it a versatile component in medicinal chemistry. Recent advancements in click chemistry have further expanded the utility of alkynes like this one in constructing complex molecular architectures.
From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the benzopyran core, followed by chlorination at the 8-position. Subsequent steps involve coupling reactions to introduce the piperidine and propargyl groups. Modern methodologies, such as catalytic cross-couplings or enantioselective syntheses, have been employed to optimize the synthesis process and improve yields.
In terms of applications, this compound has shown promise in several areas. Its potential as a ligand for metal complexes has been explored, with studies focusing on its ability to coordinate transition metals and form stable complexes. These complexes could find applications in catalysis or as contrast agents in imaging techniques.
Additionally, preliminary biological evaluations suggest that this compound may exhibit activity against certain enzymes or receptors. For instance, its interaction with serine proteases or G-protein coupled receptors (GPCRs) has been investigated. While more comprehensive studies are needed to confirm its therapeutic potential, these initial findings underscore its value as a lead compound for drug discovery.
From an environmental standpoint, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent research has focused on photodegradation and biodegradation mechanisms of similar molecules under various environmental conditions. Insights from these studies can guide efforts to design more sustainable chemical processes.
In conclusion, N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(propargyl)piperidine-carboxamide represents a fascinating example of modern organic chemistry's ability to create complex molecules with diverse functionalities. Its structure combines aromaticity with nitrogen-containing heterocycles and reactive alkyne groups, making it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to unravel its properties and applications, this compound stands at the forefront of chemical innovation.
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